Cas no 5446-61-7 (Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester)

Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester structure
5446-61-7 structure
Nome del prodotto:Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester
Numero CAS:5446-61-7
MF:C14H16O4
MW:248.274444580078
CID:383994
PubChem ID:226656

Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester
    • (7-methyl-2-oxo-2H-chromen-4-yl)-acetic acid
    • (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid(SALTDATA: FREE)
    • (7-Methyl-2-oxo-2H-chromen-4-yl)-essigsaeure
    • (7-methyl-3-oxo-indan-4-yloxy)-acetic acid ethyl ester
    • (7-Methyl-3-oxo-indan-4-yloxy)-essigsaeure-aethylester
    • 7-Methyl-4-carboxy-methyl-cumarin
    • 7-methylcoumarin-4-acetic acid
    • IFLAB-BB F1083-0010
    • ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate
    • NSC-17340
    • DTXSID20969625
    • NSC17340
    • 5446-61-7
    • Inchi: InChI=1S/C14H16O4/c1-3-17-13(16)8-18-12-7-4-9(2)10-5-6-11(15)14(10)12/h4,7H,3,5-6,8H2,1-2H3
    • Chiave InChI: JTESIBTZILXCOC-UHFFFAOYSA-N
    • Sorrisi: CCOC(=O)COC1=C2C(=C(C=C1)C)CCC2=O

Proprietà calcolate

  • Massa esatta: 248.10488
  • Massa monoisotopica: 248.104859
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 5
  • Complessità: 326
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 52.6
  • XLogP3: 2.3

Proprietà sperimentali

  • Densità: 1.191
  • Punto di ebollizione: 402.4°Cat760mmHg
  • Punto di infiammabilità: 179.5°C
  • Indice di rifrazione: 1.543
  • PSA: 52.6
  • LogP: 2.06580

Acetic acid,2-[(2,3-dihydro-7-methyl-3-oxo-1H-inden-4-yl)oxy]-, ethyl ester Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd